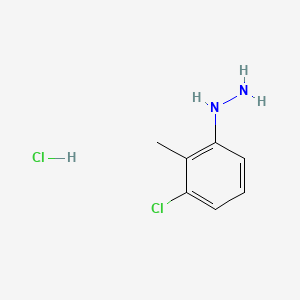

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride

Description

BenchChem offers high-quality (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-6(8)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVOTDWJCRXNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride

Abstract: This guide provides a comprehensive, field-proven protocol for the synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, a key intermediate in pharmaceutical and chemical research. The document elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and outlines essential safety and analytical validation methods. This protocol is designed for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, operational safety, and product integrity.

Introduction and Significance

(3-Chloro-2-Methylphenyl)Hydrazine and its hydrochloride salt are valuable building blocks in organic synthesis. Aryl hydrazines are foundational precursors for the construction of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[1] This reaction is a cornerstone in the development of numerous pharmacologically active molecules, including tryptamine-based drugs. The specific substitution pattern of the title compound—a chloro group at the 3-position and a methyl group at the 2-position—offers a unique electronic and steric profile for creating targeted derivatives in medicinal chemistry.[2]

The synthesis route described herein follows a classical and reliable two-step pathway: the diazotization of 3-chloro-2-methylaniline followed by the in-situ reduction of the resulting diazonium salt. This method is robust, scalable, and utilizes readily available starting materials.

Mechanistic Rationale and Pathway

The conversion of an aryl amine to an aryl hydrazine hydrochloride is a well-established transformation rooted in the chemistry of diazonium salts. The process is bifurcated into two distinct, sequential stages: diazotization and reduction.

Stage 1: Diazotization

The primary amine, 3-chloro-2-methylaniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the nucleophilic nitrogen of the amine. A series of proton transfers and a dehydration step ensue, ultimately yielding the 3-chloro-2-methylbenzene diazonium chloride salt.

The causality for the stringent temperature control is twofold:

-

The nitrous acid is unstable at higher temperatures and would decompose.

-

Aryl diazonium salts are thermally labile. Above 5-10 °C, they can readily decompose, losing dinitrogen gas (N₂) to form highly reactive aryl cations, leading to undesired side products (e.g., phenols) and reducing the overall yield.[3]

Stage 2: Reduction

The diazonium salt is a versatile intermediate. To form the hydrazine, the diazonium group (-N₂⁺) must be reduced. Stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is a highly effective and widely used reducing agent for this purpose.[1][4] The Sn(II) ion acts as a two-electron donor, reducing the diazonium salt to the corresponding hydrazine. The reaction mixture is then typically filtered to isolate the product as its hydrochloride salt, which often has greater stability and is easier to handle than the free base.

The overall synthetic pathway is illustrated below.

Caption: Overall reaction pathway for the synthesis.

Materials and Equipment

Reagent List

| Reagent | CAS No. | Formula | Mol. Weight ( g/mol ) | Key Hazards |

| 3-Chloro-2-methylaniline | 87-60-5 | C₇H₈ClN | 141.60 | Toxic, Irritant, Mutagenic[5] |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, Toxic, Environmental Hazard |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | Corrosive, Severe Respiratory Irritant |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | SnCl₂·2H₂O | 225.65 | Corrosive, Irritant |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

Equipment List

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnels (x2)

-

Thermometer and adapter

-

Ice-salt bath

-

Magnetic stir plate

-

Büchner funnel and filtration flask

-

Vacuum pump or aspirator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or meter

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of diazonium salts.[1][4]

Caption: Step-by-step experimental workflow diagram.

Part A: Diazotization of 3-Chloro-2-methylaniline

-

In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3-chloro-2-methylaniline (e.g., 10.0 g, 70.6 mmol) with concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL). Stir until the aniline salt fully dissolves.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Vigorous stirring is essential to ensure efficient heat transfer.

-

In a separate beaker, dissolve sodium nitrite (e.g., 5.36 g, 77.7 mmol, 1.1 eq) in deionized water (e.g., 20 mL).

-

Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the cold aniline solution over 30-45 minutes. Causality: A slow addition rate is critical to control the exotherm of the reaction and prevent the temperature from exceeding 5 °C. A localized excess of nitrite or a temperature spike can lead to decomposition and side reactions.

-

After the addition is complete, stir the resulting pale yellow suspension for an additional 30 minutes at 0–5 °C to ensure the reaction proceeds to completion. The formation of the diazonium salt is now complete.

Part B: Reduction of the Diazonium Salt

-

In a separate flask, prepare the reducing solution by carefully dissolving tin(II) chloride dihydrate (e.g., 39.8 g, 176.5 mmol, 2.5 eq) in concentrated hydrochloric acid (e.g., 35 mL). This dissolution may be exothermic and may require cooling.

-

Transfer the SnCl₂ solution to a clean dropping funnel.

-

Add the SnCl₂ solution dropwise to the cold diazonium salt suspension. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 1 hour. A thick precipitate of the hydrazine hydrochloride salt should form.[4]

Part C: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials or soluble impurities.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The desired (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is typically obtained as a solid and can be used directly for many applications without further purification.[4]

Characterization and Quality Control

To validate the synthesis and ensure the product meets the required purity standards, the following analytical methods are recommended.

| Method | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons, the methyl group protons, and exchangeable N-H protons are expected. The integration and splitting patterns should match the target structure.[6] |

| Mass Spec (MS) | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₉ClN₂), accounting for the characteristic isotopic pattern of chlorine.[7] |

| Infrared (IR) Spec. | Functional Group ID | Presence of N-H stretching bands (typically 3100-3300 cm⁻¹) and aromatic C-H and C=C stretching bands. |

| Melting Point | Purity Assessment | A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities. |

| HPLC | Purity Quantification | A high-performance liquid chromatography analysis will determine the purity of the sample, expressed as a percentage area of the main peak.[8][9] |

Safety Precautions and Waste Management

Professional diligence in safety is paramount when handling the reagents and products in this synthesis.

Hazard Summary and Handling

| Substance | Hazard Class | Handling Precautions |

| 3-Chloro-2-methylaniline | Toxic, Irritant, Suspected Mutagen | Handle only in a certified chemical fume hood. Avoid inhalation and skin contact. Wear nitrile gloves, safety goggles, and a lab coat.[5][10] |

| Hydrazine Derivatives | Acutely Toxic, Corrosive, Potential Carcinogen | Treat the final product with the same level of caution as the starting material. Hydrazines are known to be toxic and should be handled with appropriate engineering controls and PPE.[11][12][13] |

| Conc. Hydrochloric Acid | Corrosive | Causes severe skin burns and eye damage. Use in a fume hood and wear acid-resistant gloves and face shield. |

| Sodium Nitrite | Oxidizer, Toxic | Keep away from organic materials. Toxic if swallowed. |

| Tin Compounds | Corrosive, Irritant | Avoid inhalation of dust. Prevent contact with skin and eyes. |

Engineering Controls

-

All steps of this procedure must be performed in a well-ventilated chemical fume hood.[12]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[12]

-

Skin and Body Protection: A lab coat is required. For larger scales, a chemical-resistant apron is recommended.[14]

Waste Disposal

-

The aqueous filtrate will contain tin salts, which are considered heavy metal waste. This waste must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations.

-

Do not dispose of any reagents or waste streams down the drain. All liquid and solid waste should be segregated into appropriately labeled hazardous waste containers.

Conclusion

This guide presents a reliable and well-documented protocol for the synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. By understanding the causality behind each step—from the critical temperature control during diazotization to the selection of the reducing agent—researchers can confidently and safely execute this important transformation. Adherence to the detailed safety and analytical procedures will ensure the integrity of the final product and the safety of the operator, empowering further research and development in medicinal and materials chemistry.

References

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

-

Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. [Link]

-

Defense Technical Information Center. (1987). Safety and Handling of Hydrazine. [Link]

- Google Patents. (2007). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.

-

Research Publish Journals. Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. [Link]

- Google Patents. (2013). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

American Chemical Society. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Link]

- Google Patents. (2011).

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]

-

Oriental Journal of Chemistry. (2014). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. [Link]

-

ResearchGate. Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. [Link]

-

ResearchGate. (2013). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

-

PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23004623. [Link]

- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

-

National Center for Biotechnology Information. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

Sources

- 1. US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-CHLORO-2-METHYL-PHENYL)-HYDRAZINE(39943-64-1) 1H NMR [m.chemicalbook.com]

- 7. Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. arxada.com [arxada.com]

A Spectroscopic Guide to (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride: Unambiguous Characterization for Research and Development

Introduction

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a substituted phenylhydrazine derivative that serves as a crucial building block in synthetic and medicinal chemistry. Phenylhydrazine moieties are precursors in well-known reactions such as the Fischer indole synthesis and are integral to the structure of many pharmacologically active compounds.[1] Their versatile reactivity makes them valuable intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[2]

Given its role as a key starting material, the unambiguous identification and purity assessment of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride are paramount to ensure the integrity and reproducibility of downstream applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides the highest degree of confidence in structural elucidation and quality control for researchers, scientists, and drug development professionals.

The analytical workflow presented herein follows a logical progression from molecular structure determination to functional group identification and finally to mass verification.

Caption: Overall analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shift, integration, and signal splitting provide a detailed map of atomic connectivity.

Expertise & Experience: Interpreting the Spectra

For a substituted aromatic compound like (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, the aromatic region of the ¹H NMR spectrum is particularly informative. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm range due to the deshielding effect of the ring current.[3][4] The substitution pattern on the ring dictates the splitting patterns observed; a trisubstituted ring, as in this case, will display three protons with complex coupling.[5] The methyl group, being in a benzylic position, is expected to appear as a singlet in the 2.0-3.0 ppm range.[4] The hydrazine protons (-NHNH₃⁺) are labile and often appear as broad signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature.[2]

In ¹³C NMR, aromatic carbons typically appear between 120-150 ppm.[4] The number of distinct signals directly corresponds to the number of unique carbon environments, providing critical information about molecular symmetry.

¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | 3H | -NH₃⁺ | Protons of the ammonium group, broadened by exchange and quadrupole effects. Shift is downfield due to the positive charge. |

| ~8.0 - 9.0 | Broad Singlet | 1H | -NH- | The secondary amine proton, broadened by exchange. |

| ~7.2 - 7.4 | Multiplet | 1H | Ar-H | Aromatic proton experiencing coupling from two adjacent aromatic protons. |

| ~6.9 - 7.1 | Multiplet | 2H | Ar-H | Two remaining aromatic protons, with complex splitting patterns due to their relative positions. |

| ~2.3 | Singlet | 3H | -CH₃ | Benzylic methyl protons with no adjacent proton neighbors to couple with.[4] |

¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~145 | Ar C-N | Aromatic carbon directly attached to the nitrogen atom. |

| ~135 | Ar C-Cl | Aromatic carbon directly attached to the chlorine atom. |

| ~132 | Ar C-CH₃ | Aromatic carbon directly attached to the methyl group. |

| ~128 | Ar C-H | Aromatic methine carbon. |

| ~125 | Ar C-H | Aromatic methine carbon. |

| ~120 | Ar C-H | Aromatic methine carbon. |

| ~17 | -CH₃ | Aliphatic carbon of the methyl group. |

Trustworthiness: A Self-Validating Protocol for NMR Acquisition

This protocol ensures high-quality, reproducible data. The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds helps to slow the exchange rate of the N-H protons, often allowing them to be observed more clearly than in other solvents like CDCl₃.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition (¹H): Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).

-

Acquisition (¹³C): Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 45° pulse angle, 2-second relaxation delay).

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

-

Analysis: Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and coupling patterns for both spectra to confirm the structure.

Caption: Step-by-step NMR experimental and analysis workflow.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.

Expertise & Experience: Decoding the Vibrational Fingerprint

The IR spectrum of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is expected to be rich with information. The most prominent features will arise from the hydrazine hydrochloride moiety. The N-H stretching vibrations of the -NHNH₃⁺ group are expected to appear as a series of broad, strong bands in the 3300-2500 cm⁻¹ region, characteristic of amine salts. Aromatic C-H stretches are reliably found just above 3000 cm⁻¹, while the corresponding aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[5] The aromatic C=C double bond stretches typically give rise to several sharp peaks in the 1600-1450 cm⁻¹ range.[5]

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | N-H Stretch | Hydrazinium Salt (-NHNH₃⁺) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium, Sharp |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |

Trustworthiness: A Self-Validating Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation and provides excellent spectral quality.

Step-by-Step Protocol:

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducibility.

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum. Perform a baseline correction if necessary.

-

Analysis: Label the significant peaks and compare them to known correlation tables to confirm the presence of the expected functional groups.

Caption: Correlation of functional groups to IR frequencies.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. It is an exceptionally sensitive technique that also provides structural information through the analysis of fragmentation patterns.

Expertise & Experience: Interpreting the Mass Spectrum

For a hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the method of choice. This will typically yield the protonated molecule, [M+H]⁺, where 'M' is the free base. The free base, C₇H₉ClN₂, has a monoisotopic mass of approximately 156.05 Da.[6] Therefore, the primary ion observed should be at m/z 157.05.

A critical, self-validating feature in the mass spectrum of this compound is the isotopic signature of chlorine.[7] Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for any chlorine-containing ion: a primary peak (the 'M' peak, containing ³⁵Cl) and a secondary peak at two mass units higher (the 'M+2' peak, containing ³⁷Cl) with an intensity ratio of approximately 3:1.[8][9] The presence of this 3:1 M-to-M+2 ratio is definitive proof of the presence of a single chlorine atom in the molecule.

Fragmentation can provide further structural confirmation. Common fragmentation pathways for phenylhydrazines include cleavage of the N-N bond and loss of the entire hydrazine side chain.

Mass Spectrometry Data (Predicted)

Ionization Mode: ESI+

| m/z | Identity | Rationale |

| 157.05 / 159.05 | [M+H]⁺ | Protonated molecular ion of the free base (C₇H₉ClN₂). The two peaks represent the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 intensity ratio. |

| 126.04 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated hydrazine moiety. |

| 111.03 | [C₇H₇Cl]⁺ | Loss of the N₂H₃ radical, resulting in the chlorotoluene cation. |

Trustworthiness: A Self-Validating Protocol for MS Acquisition (ESI)

This protocol is designed for the robust analysis of a polar salt, ensuring accurate mass determination.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply ESI source parameters optimized for positive ion mode (e.g., capillary voltage: 3-4 kV; source temperature: 100-150 °C).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Collect data for 1-2 minutes to obtain a stable, averaged spectrum.

-

Analysis: Examine the spectrum for the protonated molecular ion [M+H]⁺. Critically, verify the presence of the M+2 peak at an intensity of ~33% relative to the M peak, confirming the presence of one chlorine atom. Analyze any significant fragment ions.

Caption: Primary fragmentation pathway for the molecular ion.

Summary of Spectroscopic Data

The combination of NMR, IR, and MS provides a complete and validated spectroscopic profile for (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | 3H, complex multiplet (~6.9-7.4 ppm) |

| Methyl Protons | 3H, singlet (~2.3 ppm) | |

| Hydrazine Protons | 4H, broad signals (>8.0 ppm in DMSO-d₆) | |

| ¹³C NMR | Unique Carbons | 7 signals |

| Aromatic Carbons | 6 signals (120-150 ppm) | |

| Methyl Carbon | 1 signal (~17 ppm) | |

| IR | N-H Stretch (Salt) | Strong, broad band (3300-2500 cm⁻¹) |

| Ar C=C Stretch | Medium bands (1610-1450 cm⁻¹) | |

| C-Cl Stretch | Strong band (800-600 cm⁻¹) | |

| MS (ESI+) | Molecular Ion | [M+H]⁺ at m/z 157.05 |

| Isotopic Pattern | M+2 peak at m/z 159.05 with ~33% intensity of m/z 157.05 |

Conclusion

This technical guide outlines the fundamental spectroscopic characterization of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. The data and protocols presented form a self-validating framework for identity confirmation and quality assessment. By leveraging the strengths of NMR for structural mapping, IR for functional group verification, and MS for molecular weight and elemental composition confirmation, researchers can proceed with confidence in their synthetic and developmental endeavors. The convergence of these analytical results provides the authoritative evidence required to meet the rigorous standards of modern chemical and pharmaceutical research.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. PubChemLite - (3-chloro-2-methylphenyl)hydrazine hydrochloride (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Physical Properties of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, a compound of significant interest in synthetic and medicinal chemistry. As a crucial building block in the development of novel therapeutics and other functional molecules, a thorough understanding of its physicochemical characteristics is paramount for its effective application and manipulation in a laboratory setting. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of these properties.

Compound Identity and Structure

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is an aromatic hydrazine salt. The presence of the hydrazine functional group (-NHNH2) makes it a versatile reagent in organic synthesis, notably in the formation of hydrazones and in cyclization reactions to generate heterocyclic systems. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base.[1]

The structural attributes of the molecule, including the chloro and methyl substituents on the phenyl ring, significantly influence its physical properties. The chlorine atom, being electronegative, and the methyl group, being electron-donating, modulate the electron density of the aromatic ring, which in turn affects its reactivity and intermolecular interactions.

Table 1: Core Physicochemical Properties of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [2][3] |

| Molecular Weight | 193.07 g/mol | [2][3] |

| Appearance | White to off-white solid (Expected) | General knowledge for similar compounds |

| Melting Point | Not definitively reported. Expected to be in the range of similar substituted phenylhydrazine hydrochlorides (e.g., 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride melts at 206-208 °C).[4] | [4] |

| Solubility | Specific quantitative data not readily available. Expected to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO.[5] | [5] |

| CAS Number | 65208-12-0 | [6] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental characterization of the key physical properties of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Initial Measurement: The sample is heated at a fast rate (10-20 °C/min) to determine an approximate melting range.

-

Accurate Measurement: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium between the sample and the thermometer.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Causality: A slow heating rate near the melting point is essential for an accurate determination. If the heating is too fast, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is added to a known volume of each solvent in a sealed vial. The use of an excess ensures that a saturated solution is formed.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Expression: The solubility is expressed in units such as g/L or mg/mL.

-

Trustworthiness: This method is considered the "gold standard" for equilibrium solubility determination because it directly measures the concentration of a saturated solution at equilibrium. The use of a calibrated analytical technique for quantification ensures the accuracy of the results.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), showing characteristic splitting patterns (doublets, triplets, or multiplets) depending on the substitution pattern of the phenyl ring.

-

Methyl Protons: A singlet in the aliphatic region (typically 2.0-2.5 ppm) corresponding to the methyl group.

-

Hydrazine Protons: Broad signals that may be exchangeable with D₂O, corresponding to the -NHNH₃⁺ protons. Their chemical shift can be variable.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (typically 110-150 ppm). The carbon attached to the chlorine will be influenced by its electronegativity.

-

Methyl Carbon: A signal in the aliphatic region (typically 15-25 ppm).

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

-

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.

-

Data Processing: The acquired data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

-

Expertise: The choice of a deuterated solvent is crucial. DMSO-d₆ is often a good choice for polar compounds like hydrochloride salts as it can dissolve the sample and its residual proton signal does not overlap with many signals of interest.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Spectral Features:

-

N-H Stretching: Broad absorptions in the region of 3300-3000 cm⁻¹ corresponding to the N-H bonds of the hydrazinium ion.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region due to the aromatic ring.

-

C-N Stretching: Bands in the 1350-1000 cm⁻¹ region.

-

C-Cl Stretching: Absorption in the fingerprint region, typically below 800 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded. A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

-

Authoritative Grounding: The ATR technique is a modern and efficient method for obtaining high-quality IR spectra of solids with minimal sample preparation, as described in various standard analytical chemistry texts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.[7]

Expected Mass Spectrum Features:

The mass spectrum of the hydrochloride salt may be complex. Often, the free base is observed in the mass spectrum. The expected molecular ion peak for the free base, (3-Chloro-2-methylphenyl)hydrazine, would be at m/z corresponding to its molecular weight (156.61 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak). Fragmentation may involve the loss of the hydrazine group or cleavage of the aromatic ring.[8]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile/water.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Expertise & Experience: ESI is a "soft" ionization technique that is well-suited for analyzing polar and ionic compounds like hydrochloride salts, as it often produces intact molecular ions with minimal fragmentation.

Sources

- 1. Compound (3-chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) - Chemdiv [chemdiv.com]

- 2. (3-Chloro-2-methylphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride: Properties, Synthesis, and Applications in Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, a key reagent in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, and critically, its application in the construction of indole scaffolds, which are pivotal in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource, blending established chemical principles with actionable protocols and safety considerations.

Section 1: Core Compound Identification and Properties

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a substituted phenylhydrazine salt. The hydrochloride form enhances its stability and simplifies handling compared to the free base.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride | N/A |

| CAS Number | Not explicitly found; 39943-64-1 for the free base | [1][2] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [3] |

| Molecular Weight | 193.07 g/mol | [4] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NN.Cl | [3] |

| InChIKey | NFVOTDWJCRXNTA-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [1] |

| Boiling Point | 251.4°C at 760 mmHg | [5] |

| Flash Point | 105.9°C | [5] |

| Density | 1.26 g/cm³ | [5] |

| LogP | 2.70730 | [5] |

Section 2: Synthesis and Characterization

The synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride typically proceeds via a two-step process starting from the corresponding aniline derivative.

Representative Synthesis Protocol

This protocol is adapted from established methods for the synthesis of substituted phenylhydrazine hydrochlorides.

Step 1: Diazotization of 3-Chloro-2-methylaniline

-

In a well-ventilated fume hood, prepare a solution of 3-chloro-2-methylaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at this temperature.

Step 2: Reduction to the Hydrazine Hydrochloride

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

A precipitate of the hydrazine hydrochloride should form.

-

Allow the reaction to stir for an additional hour as it slowly warms to room temperature.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold hydrochloric acid, and dry under vacuum.

Caption: Synthesis workflow for (3-Chloro-2-Methylphenyl)Hydrazine HCl.

Spectroscopic Characterization

Authentic, publicly available spectroscopic data for (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is limited. The following are representative spectra of structurally similar compounds that can aid in the characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The aromatic region will display a complex splitting pattern due to the substitution pattern. The methyl group will appear as a singlet. The hydrazine protons (NH and NH₂) are exchangeable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the chlorine atom being significantly affected. A signal for the methyl carbon will also be present. For reference, the ¹³C NMR spectrum of the related compound (2-Methylphenyl)hydrazine in DMSO-d₆ shows characteristic aromatic peaks and a methyl peak.[6]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching vibrations for the hydrazine group, typically in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be prominent. The C-Cl stretching vibration will be observed in the fingerprint region. An IR spectrum for the parent compound, phenylhydrazine hydrochloride, is available for comparison.[7]

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the free base after the loss of HCl. Fragmentation patterns will be indicative of the substituted phenylhydrazine structure.

Section 3: The Fischer Indole Synthesis: A Core Application

A primary and highly valuable application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is in the Fischer indole synthesis. This reaction is a robust method for constructing the indole ring system, a prevalent scaffold in numerous biologically active compounds.[8]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through several key steps:[8][9]

-

Hydrazone Formation: The substituted phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement to form a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination: The resulting aminoacetal eliminates ammonia to form the final indole product.

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of a Substituted Indole

The following is a general, one-pot protocol for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride.[10][11]

Materials:

-

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 eq)

-

Ketone or aldehyde (e.g., acetone, 1.2 eq)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and the carbonyl compound in the chosen solvent.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an acidic solvent, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired indole derivative.

Section 4: Safety and Handling

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed.[3]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If swallowed, immediately call a poison center or doctor.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Section 5: Conclusion

(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a valuable and versatile reagent for the synthesis of substituted indoles via the Fischer indole synthesis. Its utility in the construction of these important heterocyclic motifs makes it a key building block in the fields of medicinal chemistry and materials science. Proper understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in a research setting.

References

- 1. aldlab-chemicals_(3-chloro-2-methyl-phenyl)-hydrazine [aldlab.com]

- 2. (3-CHLORO-2-METHYL-PHENYL)-HYDRAZINE | 39943-64-1 [chemicalbook.com]

- 3. (3-Chloro-2-methylphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Compound (3-chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) - Chemdiv [chemdiv.com]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. ijarsct.co.in [ijarsct.co.in]

Solubility of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in Organic Solvents

Abstract

(3-Chloro-2-methylphenyl)hydrazine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its solubility profile in organic solvents is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to process development and scale-up in the pharmaceutical industry.[1] This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. While specific, comprehensive experimental data for this molecule is not widely published, this document synthesizes foundational chemical principles, data from analogous structures, and established methodologies to provide researchers with a robust framework for predicting, analyzing, and experimentally determining its solubility. We present a detailed, field-proven protocol for solubility determination to empower scientists in generating reliable, in-house data.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

The journey of an active pharmaceutical ingredient (API) from laboratory synthesis to commercial production is heavily influenced by the physicochemical properties of its intermediates. Among these, solubility is paramount. For a key starting material like (3-Chloro-2-methylphenyl)hydrazine hydrochloride, understanding its behavior in various organic solvents is not merely an academic exercise; it is a cornerstone of efficient and reproducible process chemistry.

Key processes governed by solubility include:

-

Reaction Optimization: The concentration of a reactant in solution directly impacts reaction rates. Selecting a solvent where the hydrazine salt has adequate solubility is essential for achieving optimal reaction conditions and minimizing reaction times.

-

Crystallization and Purification: Crystallization is the primary method for purifying intermediates. The ideal solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, enabling high-purity recovery with minimal loss.[1]

-

Process Safety and Handling: Inadequate solubility can lead to the precipitation of solids within reaction vessels or transfer lines, posing significant safety and operational risks in a continuous or batch process environment.[2]

This guide is structured to provide both a theoretical foundation and a practical, actionable methodology for scientists and drug development professionals working with this important intermediate.

Physicochemical Profile of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride

A molecule's structure and fundamental properties are the primary determinants of its solubility. As a substituted phenylhydrazine salt, this compound possesses distinct characteristics that inform its behavior in different solvent environments.

| Property | Value | Source |

| Chemical Name | (3-Chloro-2-methylphenyl)hydrazine hydrochloride | [3] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [3] |

| Molecular Weight | 193.07 g/mol | [3] |

| Appearance | Solid | [3] |

| Structure | Aromatic ring with chloro and methyl substituents, plus a hydrazinium chloride salt moiety. | [4] |

| Predicted LogP (free base) | 2.2 - 2.7 | [5][6] |

The most critical feature is its nature as a hydrochloride salt. The presence of the ionic [-NH₂NH₃]⁺Cl⁻ group imparts significant polarity to the molecule, making it structurally analogous to an inorganic salt. This ionic character will dominate its solubility behavior, favoring interactions with polar solvents.

Theoretical Principles and Predictive Solubility Analysis

The adage "like dissolves like" serves as a fundamental starting point for solubility prediction.[7] This principle is based on the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together in their crystal lattice (lattice energy) and the energy holding the solvent molecules together.

For (3-Chloro-2-methylphenyl)hydrazine hydrochloride, the key interactions are:

-

Ion-Dipole Interactions: The primary driving force for its dissolution in polar solvents. The positive charge on the hydrazinium cation and the negative charge on the chloride anion will interact strongly with the partial positive and negative ends of polar solvent molecules (e.g., the hydroxyl group in alcohols).

-

Hydrogen Bonding: The N-H groups of the hydrazinium ion are strong hydrogen bond donors, while the chloride ion is a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents) will be particularly effective.[7]

-

Van der Waals Forces: The aromatic ring and methyl group contribute to non-polar character, allowing for weaker van der Waals interactions.

Based on these principles, we can predict a qualitative solubility profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and extensive hydrogen bonding capabilities effectively solvate both the hydrazinium cation and the chloride anion. Related compounds like 4-Chloro Phenyl Hydrazine Hydrochloride are known to be soluble in water.[8] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents have high dipole moments, allowing for ion-dipole interactions. However, their inability to act as strong hydrogen bond donors limits their ability to solvate the chloride anion as effectively as protic solvents, potentially reducing overall solubility. |

| Low-Polarity | Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | Very Low | The polarity of these solvents is insufficient to overcome the strong crystal lattice energy of the ionic salt. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Negligible | The disparity in intermolecular forces ("unlike dissolves unlike") results in extremely poor solvation and minimal solubility. Hydrazine itself is insoluble in hydrocarbons like chloroform and ether.[9] |

Experimental Protocol for Isothermal Solubility Determination

To obtain quantitative and reliable solubility data, a standardized experimental procedure is essential. The isothermal equilibrium method, also known as the shake-flask method, is a robust and widely accepted technique. This protocol is designed as a self-validating system, ensuring that true equilibrium solubility is measured.

Materials and Equipment

-

(3-Chloro-2-methylphenyl)hydrazine hydrochloride (solute)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or agitation system capable of maintaining a constant temperature (e.g., ±0.1 °C)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4-20 mL)

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporation dish, vacuum oven).

Experimental Workflow Diagram

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid (3-Chloro-2-methylphenyl)hydrazine hydrochloride to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for an extended period.

-

Expert Insight (Trustworthiness): True equilibrium can be slow to achieve. A minimum of 24 hours is recommended, but for robust data, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes between successive time points.

-

-

Sample Collection: Once agitation is stopped, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial.

-

Causality Behind Choices: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.

-

-

Quantification (HPLC Method):

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Accurately dilute the filtered, saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC. The use of a validated HPLC method ensures accurate and precise quantification.[10][11]

-

-

Quantification (Gravimetric Method):

-

Accurately weigh an empty, clean evaporation dish.

-

Pipette a precise volume (e.g., 2.0 mL) of the filtered, saturated solution into the dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the dish containing the solid residue in a vacuum oven at a mild temperature until a constant weight is achieved.

-

Calculate the mass of the residue and determine the solubility (e.g., in mg/mL).

-

-

Data Reporting: Express the final solubility data in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison. Below is a template for reporting experimentally determined data.

Table 1: Solubility of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | Polar Protic | Experimental Value | Calculated Value | HPLC |

| Ethanol | Polar Protic | Experimental Value | Calculated Value | HPLC |

| Water | Polar Protic | Experimental Value | Calculated Value | HPLC |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value | HPLC |

| Dimethylformamide | Polar Aprotic | Experimental Value | Calculated Value | HPLC |

| Ethyl Acetate | Low-Polarity | Experimental Value | Calculated Value | Gravimetric |

| Toluene | Non-Polar | Experimental Value | Calculated Value | Gravimetric |

| Hexane | Non-Polar | Experimental Value | Calculated Value | Gravimetric |

Conclusion

While published solubility data for (3-Chloro-2-methylphenyl)hydrazine hydrochloride is scarce, a robust understanding of its physicochemical properties allows for a strong predictive analysis. As a polar hydrochloride salt, it is expected to be highly soluble in polar protic solvents like methanol and water, with diminishing solubility in polar aprotic and non-polar organic solvents. This guide provides the theoretical framework for these predictions and, more importantly, equips researchers with a detailed, validated experimental protocol to generate precise, reliable solubility data. Such data is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the overall success of drug development programs.

References

-

Akbari, F., Didehban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209. [Link]

-

Solubility of Things. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

-

Foscolino, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 296, 120044. [Link]

-

Rytting, E., et al. (2006). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal, 8(4), E760-E781. [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

Semantic Scholar. (2014). Table 2 from (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chloro-2-methylphenyl)hydrazine;chloride. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine. Retrieved from [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Hydrazine and Hydrazine Sulfate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). (3-chloro-2-methylphenyl)hydrazine hydrochloride (C7H9ClN2). Retrieved from [Link]

-

Semantic Scholar. (2012). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

Chemsrc. (n.d.). 3-Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

Sources

- 1. research.unipd.it [research.unipd.it]

- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 3. (3-Chloro-2-methylphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3-Chloro-2-methylphenyl)hydrazine chloride | C7H9Cl2N2- | CID 23004623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - (3-chloro-2-methylphenyl)hydrazine hydrochloride (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ssichem.com [ssichem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 11. Bot Verification [rasayanjournal.co.in]

The Fischer Indole Synthesis: A Deep Dive into the Mechanism with Substituted Phenylhydrazines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a highly versatile and widely utilized method for the construction of the indole nucleus.[1] This privileged heterocyclic scaffold is a cornerstone in a multitude of pharmaceuticals, natural products, and agrochemicals, making a thorough understanding of its mechanism paramount for professionals in drug discovery and development.[1][2] This guide provides a detailed exploration of the core mechanism of the Fischer indole synthesis, with a particular focus on the profound influence of substituents on the phenylhydrazine starting material.

The Core Mechanism: A Step-by-Step Elucidation

The Fischer indole synthesis is fundamentally an acid-catalyzed intramolecular cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][3] The generally accepted mechanism proceeds through several key intermediates and rearrangements.[4][5]

The reaction begins with the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5] This is followed by tautomerization to an ene-hydrazine intermediate.[5] Under acidic conditions, the ene-hydrazine undergoes a protonation event, setting the stage for the crucial[1][1]-sigmatropic rearrangement.[4][6] This rearrangement, analogous to a Cope rearrangement, is often considered the rate-determining step and results in the formation of a di-imine intermediate.[5][6] Subsequent intramolecular cyclization and the elimination of ammonia lead to the formation of the aromatic indole ring.[4][5] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[4][6]

The choice of acid catalyst is a critical parameter and can be either a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[4][7] The optimal catalyst often depends on the specific substrates being used.[8]

Mechanistic Pathway of the Fischer Indole Synthesis

Caption: The mechanistic pathway of the Fischer indole synthesis.

The Impact of Phenylhydrazine Substituents: Electronic and Steric Effects

The nature and position of substituents on the phenylhydrazine ring exert a significant influence on the course and efficiency of the Fischer indole synthesis. These effects can be broadly categorized as electronic and steric.

Electronic Effects

The electronic properties of substituents on the phenylhydrazine ring play a critical role, primarily by influencing the rate-determining[1][1]-sigmatropic rearrangement.[1][9]

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring.[1] This increased electron density facilitates the[1][1]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1][10] The enhanced nucleophilicity of the aromatic ring promotes the key C-C bond formation.

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This can hinder the sigmatropic rearrangement, often necessitating harsher reaction conditions and potentially leading to lower yields.[9] In some cases, strong electron-withdrawing groups can even prevent the reaction from proceeding.[11] Computational studies have shown that electron-withdrawing substituents can destabilize the transition state of the[1][1]-sigmatropic rearrangement, thereby disfavoring the formation of the indole product.[12]

However, the influence of electron-donating groups is not always straightforward. Excessive electron donation can sometimes lead to undesired side reactions.[9] For instance, computational studies have shown that certain electron-donating substituents can promote a competing heterolytic N-N bond cleavage, which can preclude the desired cyclization and lead to reaction failure.[9][11]

Steric Effects

Steric hindrance from bulky substituents on the phenylhydrazine ring can also impact the reaction. While less extensively studied than electronic effects, steric hindrance can influence the regioselectivity of the reaction when unsymmetrical ketones are used.[13] Bulky groups at the ortho position of the phenylhydrazine may hinder the approach of the carbonyl compound and influence the conformation of the key intermediates, potentially affecting the ease of the[1][1]-sigmatropic rearrangement.

Summary of Substituent Effects

| Substituent Type | Effect on Phenylhydrazine Ring | Impact on[1][1]-Sigmatropic Rearrangement | General Effect on Reaction |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density | Facilitates | Higher yields, milder conditions[1] |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density | Hinders | Lower yields, harsher conditions[9] |

| Bulky Ortho Groups | Steric hindrance | Can influence regioselectivity | May require more forcing conditions |

Regioselectivity with Substituted Phenylhydrazines and Unsymmetrical Ketones

When an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two regioisomeric indole products is possible.[13] The regioselectivity of this process is a critical consideration in synthetic planning and is influenced by a combination of factors, including:

-

The nature of the acid catalyst: The strength and type of acid can influence the equilibrium between the two possible ene-hydrazine intermediates, thereby affecting the product ratio.[14]

-

Electronic effects of substituents: Electron-withdrawing groups on the phenylhydrazine ring can electronically bias the cyclization, favoring the formation of one regioisomer over the other by destabilizing one of the potential transition states for the[1][1]-sigmatropic rearrangement.[12][14]

-

Steric hindrance: The steric bulk of the substituents on both the ketone and the phenylhydrazine can influence which of the two possible ene-hydrazines is formed preferentially, thus directing the regiochemical outcome.[13][14]

Caption: Factors influencing regioselectivity in the Fischer indole synthesis.

Experimental Protocols

The following provides a generalized, step-by-step methodology for conducting a Fischer indole synthesis. It is crucial to note that optimal conditions, including the choice of solvent, acid catalyst, and reaction temperature, are highly substrate-dependent and may require optimization.[8]

General Procedure for Fischer Indole Synthesis

-

Phenylhydrazone Formation (Optional Isolation):

-

In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.[1][3]

-

The mixture can be warmed gently (e.g., on a steam bath) for a period of time (e.g., 1 hour) to facilitate the formation of the phenylhydrazone.[3] For many applications, the phenylhydrazone is not isolated and is carried directly into the next step (in situ generation).[1][13]

-

-

Indolization (Cyclization):

-

To the solution or isolated phenylhydrazone, add the acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid.[5][7]

-

Heat the reaction mixture to the appropriate temperature. This can range from moderate heating (e.g., reflux in acetic acid) to higher temperatures (e.g., 170°C with ZnCl₂), depending on the reactivity of the substrates.[1][3]

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC).[1]

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acid with a suitable base (e.g., sodium hydroxide solution).[1]

-

If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1]

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).[1]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired substituted indole.[1][3]

-

Generalized Experimental Workflow

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis remains an indispensable tool in the arsenal of synthetic chemists, particularly in the fields of medicinal chemistry and drug development. A comprehensive understanding of its intricate mechanism, especially the significant influence of substituents on the phenylhydrazine precursor, is crucial for its effective application. By carefully considering the electronic and steric properties of the starting materials and judiciously selecting reaction conditions, researchers can harness the power of this classic reaction to efficiently construct a diverse array of complex indole-containing molecules with significant biological potential.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Hughes, D. L., & Zhao, D. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5424-5427. [Link]

-

Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]

-

Aghapoor, K., Mohsenzadeh, F., & Moradi, F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2559-2567. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2056. [Link]

-

Hughes, D. L., & Zhao, D. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5424–5427. [Link]

-

Testbook. Fischer Indole Synthesis. [Link]

-

Ishii, H., & Murakami, Y. (2004). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 52(11), 1263-1275. [Link]

-